Product packaging for Allyl 2,4,6-tribromophenyl ether(Cat. No.:CAS No. 3278-89-5)

Allyl 2,4,6-tribromophenyl ether

Cat. No.: B047160
CAS No.: 3278-89-5
M. Wt: 370.86 g/mol
InChI Key: RZLLIOPGUFOWOD-UHFFFAOYSA-N
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Description

Contextualization within Emerging Contaminants and Novel Brominated Flame Retardants

ATE is classified as a novel brominated flame retardant (NBFR). This category includes newer BFRs developed and introduced as replacements for legacy BFRs, such as polybrominated diphenyl ethers (PBDEs), which have been phased out or banned due to well-documented environmental and health concerns. ontosight.ai The widespread use of BFRs in consumer products, including electronics, textiles, and plastics like expandable polystyrene (EPS), has led to their ubiquitous presence in the environment. umweltprobenbank.de

These compounds are also considered "emerging contaminants." This term refers to substances that have been detected in the environment but are not yet widely regulated. ontosight.ai Their potential risks to environmental ecosystems and human health are often not fully understood, making them a focus for scientific investigation. Concerns surrounding ATE and other NBFRs stem from their potential to be persistent in the environment, bioaccumulate in living organisms, and exert toxic effects. ontosight.ai ATE can enter the environment during the manufacturing, use, and disposal of products containing it. ontosight.ai Furthermore, ATE has been identified as a potential biodegradation product of another flame retardant, 2,3-Dibrompropyl-2,4,6-tribromophenyl ether (DPTE), adding another pathway for its environmental occurrence. umweltprobenbank.de

Research Significance of ATE

The research significance of ATE lies primarily in its status as a data-poor emerging contaminant with observed potential for environmental risk. While comprehensive toxicological data remains limited, preliminary findings and classifications highlight the need for further investigation.

A key finding comes from the German Environmental Specimen Bank, which notes that a biomagnification potential was observed for ATE. umweltprobenbank.de Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. This characteristic is a significant concern for environmental and human health.

Despite its use and potential for environmental release, there is a notable lack of published studies quantifying its concentration in environmental matrices such as air, water, soil, sediment, or biota. Likewise, detailed toxicological studies to characterize its specific effects are not widely available in the public domain. This information gap is a critical driver for current and future research. The potential for ATE to persist in the environment and accumulate in organisms, combined with its use as a replacement for regulated flame retardants, makes it a priority candidate for environmental monitoring and in-depth toxicological assessment. ontosight.ai

Interactive Table: Summary of Research Findings for ATE

Research Area Finding Source(s)
Identity Additive novel brominated flame retardant. ontosight.ai
Use Employed in materials such as expandable polystyrene (EPS). umweltprobenbank.de
Environmental Fate Can be a biodegradation product of DPTE. umweltprobenbank.de
Toxicological Concern Observation of biomagnification potential. umweltprobenbank.de
Data Availability Toxicological and ecotoxicological properties are not thoroughly investigated; lack of quantitative environmental occurrence data. semanticscholar.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7Br3O B047160 Allyl 2,4,6-tribromophenyl ether CAS No. 3278-89-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-tribromo-2-prop-2-enoxybenzene
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InChI

InChI=1S/C9H7Br3O/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h2,4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLLIOPGUFOWOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br3O
Source PubChem
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DSSTOX Substance ID

DTXSID3044918
Record name 1,3,5-Tribromo-2-(prop-2-en-1-yloxy)benzene
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Molecular Weight

370.86 g/mol
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Physical Description

Dry Powder
Record name Benzene, 1,3,5-tribromo-2-(2-propen-1-yloxy)-
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CAS No.

3278-89-5
Record name Allyl 2,4,6-tribromophenyl ether
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Record name 1,3,5-Tribromo-2-(prop-2-en-1-yloxy)benzene
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Record name Benzene, 1,3,5-tribromo-2-(2-propen-1-yloxy)-
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Record name 1,3,5-Tribromo-2-(prop-2-en-1-yloxy)benzene
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Record name 2-(allyloxy)-1,3,5-tribromobenzene
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Record name 1,3,5-TRIBROMO-2-(PROP-2-EN-1-YLOXY)BENZENE
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Synthesis and Chemical Transformations of Allyl 2,4,6 Tribromophenyl Ether

Synthetic Methodologies for ATE

The creation of ATE is predominantly achieved through nucleophilic substitution reactions where an allyl group is attached to a 2,4,6-tribromophenoxide moiety. Various catalytic and reaction conditions have been explored to optimize this process.

Williamson Ether Synthesis Approaches Utilizing 2,4,6-Tribromophenol (B41969) Precursors

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.org This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or phenoxide ion. wikipedia.orgmasterorganicchemistry.com In the synthesis of Allyl 2,4,6-tribromophenyl (B11824935) ether (ATE), the key precursors are 2,4,6-tribromophenol and an allyl halide, typically allyl bromide. ontosight.aiias.ac.in

The reaction mechanism follows the SN2 pathway. wikipedia.org It begins with the deprotonation of the hydroxyl group of 2,4,6-tribromophenol by a base to form the 2,4,6-tribromophenoxide ion. libretexts.org This phenoxide ion then acts as the nucleophile, attacking the electrophilic carbon of the allyl halide in a concerted, single-step mechanism. wikipedia.org This backside attack displaces the halide leaving group, resulting in the formation of the ether linkage and yielding ATE. wikipedia.org

For this synthesis, primary alkyl halides like allyl bromide are ideal because they are highly reactive in SN2 reactions and less prone to competing elimination reactions. masterorganicchemistry.com The reaction is often carried out using a strong base such as potassium hydroxide (B78521) (KOH) or sodium hydride (NaH) in a suitable solvent. masterorganicchemistry.comias.ac.in Solvent-free conditions using solid potassium hydroxide have also been shown to be effective for the allylation of phenols. ias.ac.in

General Reaction Scheme:

2,4,6-Tribromophenol + Base → 2,4,6-Tribromophenoxide ion

2,4,6-Tribromophenoxide ion + Allyl Bromide → Allyl 2,4,6-tribromophenyl ether + Halide Salt

Phase-Transfer Catalysis in ATE Synthesis: Mechanistic and Kinetic Considerations

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. mdma.chresearchgate.net This methodology is particularly effective for the synthesis of ATE, where the water-soluble base and the organic-soluble 2,4,6-tribromophenol and allyl bromide can be brought together to react efficiently. acs.orgcrdeepjournal.org

The mechanism in PTC involves a phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt (like tetrabutylammonium (B224687) bromide, TBAB) or a phosphonium (B103445) salt. slideshare.netnih.gov This catalyst facilitates the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase. crdeepjournal.orgslideshare.net According to the Starks extraction mechanism, the catalyst cation (Q⁺) pairs with the phenoxide anion (ArO⁻) in the aqueous phase or at the interface, forming an ion pair [Q⁺ArO⁻]. wiley-vch.de This lipophilic ion pair is soluble in the organic phase, where it can react with the allyl halide to form the final ether product. wiley-vch.de The catalyst is then regenerated and returns to the aqueous phase to transport another anion, thus completing the catalytic cycle. mdma.ch

FactorEffect on Reaction RateRationale
Catalyst ConcentrationIncreases rate up to a certain pointHigher catalyst concentration increases the number of anions transported into the organic phase, accelerating the reaction. biomedres.us
Stirring SpeedIncreases rateVigorous stirring increases the interfacial area between the phases, which enhances the rate of mass transfer of the catalyst and reactants. biomedres.us
TemperatureIncreases rateHigher temperatures increase the rate constants for both the chemical reaction and mass transfer, as per the Arrhenius equation. biomedres.us
Base ConcentrationIncreases rateA higher concentration of the base (e.g., NaOH) promotes the formation of the phenoxide anion, the key nucleophile.

Basic O-Vinylation of Phenols with Allyl Bromide and Subsequent Isomerization

The reaction of a phenol (B47542) with allyl bromide under basic conditions results in O-allylation, not O-vinylation. This process directly forms an allyl ether, which is the core of the Williamson ether synthesis described in section 2.1.1. ias.ac.in The term "O-allylation" accurately describes the introduction of the allyl group (–CH₂CH=CH₂) onto the phenolic oxygen.

Once formed, allyl phenyl ethers can undergo thermal or acid-catalyzed rearrangement reactions. ias.ac.in The most common of these is the Claisen rearrangement, a sigmatropic rearrangement where the allyl group migrates from the oxygen atom to a carbon atom on the aromatic ring. This reaction typically requires heating and transforms the allyl phenyl ether into an ortho-allylphenol. If both ortho positions are blocked, the allyl group may migrate to the para position. This isomerization does not synthesize ATE but rather transforms it into a different structural isomer, an allyl-substituted 2,4,6-tribromophenol.

ATE as a Precursor or Transformation Product in the Formation of Related Brominated Ethers

This compound can be both a product of the transformation of more complex brominated flame retardants and a starting material for the synthesis of other compounds.

Research has shown that ATE is a biodegradation product of 2,3-Dibromopropyl-2,4,6-tribromophenyl ether (DPTE). umweltprobenbank.de This indicates that under certain environmental or biological conditions, the larger DPTE molecule can break down, yielding ATE as a more stable or intermediate metabolite. umweltprobenbank.de

Furthermore, ATE itself can be chemically transformed. Studies on the mechanochemical degradation of ATE have demonstrated its debromination. nih.gov In this process, ATE is milled with co-milling reagents like a mixture of iron and aluminum oxide, leading to the removal of bromine atoms from the phenyl ring. nih.gov This highlights a potential pathway for the degradation of ATE into less halogenated compounds. nih.gov Additionally, ATE can serve as a precursor for other related brominated ethers, such as 2-Bromoallyl-2,4,6-tribromophenyl ether, through further reactions involving the allyl group. accustandard.com

Environmental Occurrence, Distribution, and Fate of Allyl 2,4,6 Tribromophenyl Ether

Spatiotemporal Occurrence and Distribution Patterns in Environmental Matrices

Allyl 2,4,6-tribromophenyl (B11824935) ether (ATE) is classified as a novel brominated flame retardant (NBFR). acs.orgnih.gov Unlike legacy flame retardants that are chemically bound to materials, additive flame retardants like ATE can leach into the environment during the manufacturing, use, and disposal of consumer products. nih.gov Concerns over the environmental impact of jego brominated flame retardants, such as polybrominated diphenyl ethers (PBDEs), have led to their replacement with NBFRs. acs.org However, studies are revealing that these replacement compounds are also becoming ubiquitous environmental contaminants. acs.orgnih.gov ATE, in particular, has been used in products like expandable polystyrene (EPS) and can also form as a biodegradation product of another flame retardant, 2,3-Dibrompropyl-2,4,6-tribromophenyl ether (DPTE). umweltprobenbank.de

Detection in Terrestrial Ecosystems: Soil and Vegetation Compartments

The terrestrial environment serves as a significant sink for many pollutants, including brominated flame retardants. These compounds can be deposited from the atmosphere or released from waste materials. While specific data on ATE concentrations in soil are limited, studies on related compounds provide insight into its likely behavior. For instance, a study near a BFR manufacturing plant identified TBBPA allyl ether (TBBPA AE), a structurally similar compound, in soil, rice hulls, and earthworms. nih.gov This suggests that ATE could also be present in soil and be taken up by vegetation and soil-dwelling organisms.

The German Environmental Specimen Bank monitors for ATE in various terrestrial samples, including earthworms (Aporrectodea longa), which are key drivers of organic material decomposition, and various trees like the Lombardy poplar, beech, common spruce, and pine, which act as indicators of atmospheric deposition. umweltprobenbank.de The presence of ATE as a target analyte in such monitoring programs underscores its relevance as a contaminant in terrestrial ecosystems.

Table 1: Detection of TBBPA Allyl Ether (a related compound) in Terrestrial Samples near a Manufacturing Site This table presents data for a compound structurally similar to ATE, providing an indication of potential environmental behavior.

Sample Matrix Concentration Range (ng/g dry weight)
Soil Not specified
Earthworm <0.002 to 0.064
Rice Hull <0.008 to 0.58

Data sourced from a study on TBBPA derivatives. nih.gov (from previous search)

Atmospheric Distribution and Long-Range Transport Potential

The potential for a chemical to be transported over long distances through the atmosphere is a key factor in its global distribution. This potential is governed by its physical and chemical properties, such as its volatility and persistence in air. The Henry's Law constant (HLC), which describes the partitioning of a chemical between air and water, is a critical parameter for assessing long-range transport potential. researchgate.net (from previous search) While measured data for ATE are scarce, several quantitative structure-property relationship (QSPR) models have estimated its HLC.

Table 2: Estimated Henry's Law Solubility Constants (H s cp) for Allyl 2,4,6-tribromophenyl ether at 298.15 K

Estimated Value (mol m⁻³ Pa⁻¹) Estimation Method
3.8 x 10⁻¹ EPI Suite (v4.0)
1.3 x 10⁻¹ SPARC (v4.2)
2.0 x 10⁻¹ COSMOtherm (v2.1)
6.2 x 10⁻¹ ABSOLV (ADMEBoxes v4.1)

Data from Sander (2023). omicsonline.org

These values suggest that ATE has a potential to volatilize and enter the atmosphere. The detection of other novel brominated flame retardants in remote regions like the Arctic provides strong evidence that compounds of this class can undergo long-range atmospheric transport. acs.org The atmosphere is recognized as the fastest medium for the environmental transport of pollutants, allowing for their distribution on regional, hemispheric, and even global scales. nih.gov Chemicals with sufficient atmospheric residence times can be carried by wind currents far from their original sources before being deposited into new environments. umweltprobenbank.de

Aquatic Environmental Presence: Water, Sediment, and Ice Media

Aquatic ecosystems are major receptacles for environmental pollutants. Flame retardants can enter rivers and lakes through industrial and municipal wastewater discharges, runoff from contaminated land, and atmospheric deposition. nih.govtoxicfreefuture.org Studies have frequently detected various flame retardants in water and sediment.

While data specifically for ATE is limited, a study in Norway investigated the occurrence of several emerging BFRs near potential sources like landfills and recycling sites. nih.gov In this study, the related compound TBBPA allyl ether (TBBPA AE) was detected in both seepage water and sediment. nih.gov Another study in Spain found that while brominated flame retardants were not detected in river water samples, they were present in sediments, with concentrations of decabromodiphenyl ethane (B1197151) (DBDPE), another NBFR, reaching up to 435 µg/kg in the highly impacted Besòs River. nih.gov This indicates that hydrophobic compounds like ATE are likely to partition from the water column and accumulate in sediments.

The German Environmental Specimen Bank includes suspended particulate matter, zebra mussels, and blue mussels in its monitoring program for ATE, highlighting the importance of monitoring this compound in aquatic systems. umweltprobenbank.de There is currently a lack of data regarding the presence of ATE in ice media, which is a critical area for future research into the global transport of this contaminant.

Occurrence in Biota Across Trophic Levels

Once in the environment, persistent and lipophilic (fat-loving) compounds like ATE can be taken up by organisms, a process known as bioaccumulation. As these organisms are consumed by others, the concentration of the chemical can increase at successively higher levels of the food chain, a phenomenon called biomagnification. The German Environment Agency has noted that a biomagnification potential has been observed for ATE. umweltprobenbank.de

Evidence for the bioaccumulation of ATE and related compounds comes from various monitoring studies. The detection of TBBPA derivatives in mollusks and earthworms indicates uptake at lower trophic levels. nih.govomicsonline.org (from previous search) The German Environmental Specimen Bank monitors ATE in a range of species that represent different trophic positions, including:

Primary Producers: Common spruce, pine. umweltprobenbank.de

Primary Consumers (Herbivores): Roe deer. umweltprobenbank.de

Primary/Secondary Consumers: Blue mussels, zebra mussels, earthworms. umweltprobenbank.de

Secondary/Tertiary Consumers: Bream, eelpout, and herring gull (which feeds on fish and mussels). umweltprobenbank.de

Environmental Persistence and Degradation Pathways of ATE

The persistence of a chemical, or its ability to resist degradation, determines how long it will remain in the environment. Understanding the degradation pathways is crucial for predicting a contaminant's environmental fate.

Photolytic Degradation Mechanisms under Simulated Environmental Conditions

Photolytic degradation, or the breakdown of chemicals by light, is a significant environmental fate process for many organic pollutants. cdc.gov For brominated flame retardants, photodegradation often proceeds through a mechanism of reductive debromination, where bromine atoms are sequentially removed from the molecule. nih.govnih.gov This process can be influenced by the solvent and the wavelength of light. nih.gov

While no studies were found that specifically investigated the photolytic degradation of this compound, research on other polybrominated diphenyl ethers (PBDEs) and novel BFRs provides valuable insights into its likely behavior. For example, the photodegradation of BDE-47 under UV irradiation was found to proceed via the initial loss of a bromine atom from an ortho-position. nih.gov Studies on other BFRs under simulated sunlight have shown that degradation follows pseudo-first-order kinetics, with half-lives varying depending on the specific compound and conditions. nih.govnih.gov For instance, the novel BFR 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) was found to have a photolysis half-life of 42.3 hours under simulated sunlight. nih.gov

It is plausible that ATE undergoes a similar photolytic degradation pathway involving the cleavage of carbon-bromine bonds. However, the presence of the allyl ether group might also lead to other degradation pathways, such as cleavage of the ether bond. researchgate.net Without specific experimental data, the precise mechanisms and kinetics of ATE photolysis remain an area for further investigation.

Mechanochemical Debromination of ATE: Experimental Parameters and Product Characterization

Mechanochemical degradation is being explored as a promising method for the disposal of materials containing ATE, as it avoids the high temperatures and potential for secondary pollutant generation associated with other methods. elsevierpure.comresearchgate.net This process involves the use of a planetary ball mill to apply mechanical energy to induce chemical reactions. researchgate.net

Research into the mechanochemical debromination of ATE has investigated various experimental parameters to optimize its efficiency. elsevierpure.comresearchgate.net The process involves co-milling ATE with a reagent. elsevierpure.comresearchgate.net Studies have shown that a mixture of Iron (Fe) and Aluminum Oxide (Al2O3) resulted in the highest debromination efficiency, achieving 23%. elsevierpure.comresearchgate.net When using Al2O3 alone, increasing the revolution speed of the mill improved the debromination efficiency up to a certain point. elsevierpure.comresearchgate.net Interestingly, an equal mass ratio of ATE to Al2O3 was found to be more effective than increasing the proportion of the alumina (B75360) reagent. elsevierpure.comresearchgate.net The presence of Acrylonitrile Butadiene Styrene (ABS) polymer, as a model for waste printed circuit boards, was found to significantly hinder the reaction and decrease the debromination efficiency. elsevierpure.comresearchgate.net

Characterization of the products from the mechanochemical process is performed using a suite of analytical techniques to confirm the debromination and identify the resulting compounds. elsevierpure.comresearchgate.netelsevierpure.com

Table 1: Experimental Parameters and Characterization Techniques for Mechanochemical Debromination of ATE

Parameter/Technique Description Findings/Purpose
Co-milling Reagents Chemicals mixed with ATE during milling. Fe/Al2O3 mixture showed the highest debromination efficiency (23%). elsevierpure.comresearchgate.net Al2O3 is also a viable reagent. elsevierpure.comresearchgate.net
Reagent Concentration The mass ratio of the co-milling reagent to ATE. An equal mass ratio of ATE to Al2O3 was more effective than higher Al2O3 ratios. elsevierpure.comresearchgate.net
Revolution Speed The speed at which the planetary ball mill rotates. With Al2O3, increasing speed improved efficiency to a point; with Fe/Al2O3, speed had no influence. elsevierpure.comresearchgate.net
Milling Time The duration of the mechanochemical process. The effect of time on debromination efficiency has been investigated. elsevierpure.comresearchgate.net

| Product Characterization | Analytical methods to identify reaction products. | Gas Chromatography-Mass Spectrometry (GC-MS), X-ray Powder Diffraction (XRD), Fourier Transform Infrared Spectroscopy (FT-IR), and Scanning Electron Microscopy with Energy-Dispersive X-ray Analysis (SEM-EDX) were used. elsevierpure.comresearchgate.net |

Biotransformation of Related Brominated Flame Retardants Yielding ATE

This compound is not only introduced into the environment through its direct application but is also formed as a metabolite from other brominated flame retardants. umweltprobenbank.de Specifically, ATE has been identified as a biodegradation product of 2,3-Dibrompropyl-2,4,6-tribromophenyl ether (DPTE). umweltprobenbank.de

The transformation of parent BFR compounds into metabolites is a significant aspect of their environmental fate. In general, the biotransformation of BFRs can lead to the formation of metabolites with different chemical properties and potentially altered toxicity. For instance, studies on other BFRs like 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) have shown that its hydroxylated metabolites can have significantly higher potencies for certain endocrine-disrupting effects compared to the parent compound. nih.gov While the specific enzymatic pathways for the transformation of DPTE to ATE are not detailed in the provided context, the process represents a secondary source of ATE contamination in the environment. umweltprobenbank.de This metabolic formation underscores the complexity of assessing the environmental impact of BFRs, as the degradation of one compound can lead to the formation of another with its own environmental and health implications.

Bioaccumulation, Bioconcentration, and Trophic Transfer of Allyl 2,4,6 Tribromophenyl Ether

Bioaccumulation and Bioconcentration Potential in Aquatic Organisms

Bioaccumulation refers to the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. This occurs when an organism absorbs a substance at a rate faster than that at which the substance is lost by catabolism and excretion. Bioconcentration is a specific process within bioaccumulation where the uptake of a chemical by an aquatic organism is directly from the water through its respiratory surfaces and skin. The potential for a chemical to bioconcentrate is often expressed by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.

For hydrophobic organic compounds like many BFRs, there is a strong tendency to partition from water into the fatty tissues of aquatic organisms. While specific BCF values for Allyl 2,4,6-tribromophenyl (B11824935) ether in fish or other aquatic organisms are not documented in available research, the molecular structure of ATE suggests a potential for bioaccumulation. For context, other brominated flame retardants have demonstrated a range of BCFs, sometimes reaching into the thousands, indicating a high potential for accumulation in aquatic life. ca.gov The lack of empirical BCF data for ATE makes a precise assessment of its risk to aquatic ecosystems challenging.

Trophic Transfer and Biomagnification Dynamics in Food Webs

Trophic transfer is the movement of contaminants from one trophic level to the next in a food web. Biomagnification, a result of this transfer, is the increasing concentration of a substance in organisms at successively higher levels in a food chain. For a substance to biomagnify, it must be persistent, bioavailable, and resistant to metabolic degradation.

Terrestrial Food Chain Dynamics: Vegetation to Mammalian Apex Predators

In terrestrial ecosystems, persistent organic pollutants can be taken up by plants from the soil and atmosphere. These plants are then consumed by herbivores, which are in turn consumed by carnivores. At each step, the concentration of the pollutant can increase.

Specific studies on the trophic transfer of Allyl 2,4,6-tribromophenyl ether in terrestrial food chains are not available in the reviewed literature. However, the German Environmental Specimen Bank lists roe deer as a potential bioindicator for monitoring ATE, suggesting a recognized potential for this compound to enter and move through terrestrial food webs. umweltprobenbank.de Roe deer, as primary consumers, could accumulate ATE from ingesting contaminated vegetation. Subsequent predation on these herbivores by apex predators could lead to further biomagnification. Without field data, the extent of this potential remains unquantified.

Aquatic Food Web Transfer: Invertebrates and Fish Species

Aquatic food webs are particularly susceptible to the biomagnification of hydrophobic compounds. Contaminants can be absorbed by phytoplankton and invertebrates at the base of the food web. These are then consumed by small fish, which are prey for larger fish, and ultimately, for fish-eating birds and mammals.

While a biomagnification potential for this compound has been noted, specific trophic magnification factors (TMFs) from aquatic food web studies are not available. umweltprobenbank.de The German Environmental Specimen Bank does indicate that various aquatic species, including zebra mussels, blue mussels, eelpout, and herring gulls, are used to monitor for the presence of ATE. umweltprobenbank.de This implies a concern for its transfer through aquatic food chains. For instance, mussels, as filter feeders, can accumulate contaminants from the water column, which can then be transferred to predators like the herring gull.

Partitioning Behavior in Biological Tissues: Case Studies in Mammalian Blubber and Brain

The distribution of a chemical within an organism, known as partitioning, is influenced by the chemical's properties and the physiological characteristics of the tissues. Lipophilic (fat-loving) compounds, such as many BFRs, tend to accumulate in fatty tissues like blubber in marine mammals. The brain, while protected by the blood-brain barrier, can still be a site of accumulation for some persistent organic pollutants.

There are no specific studies available that detail the partitioning of this compound in the blubber and brain of any mammalian species. Research on other BFRs has shown that these compounds can be detected in the blubber of marine mammals, often at high concentrations, reflecting their high lipid solubility. The presence of these compounds in the brain is less common but has been documented, raising concerns about potential neurotoxic effects. The potential for ATE to partition into these tissues can be inferred from its chemical structure, but cannot be confirmed without specific analytical studies.

Ecotoxicological and Biochemical Investigations of Allyl 2,4,6 Tribromophenyl Ether

Endocrine Disrupting Potency of ATE

Allyl 2,4,6-tribromophenyl (B11824935) ether has been identified as an endocrine-disrupting compound, primarily through its interaction with the androgen receptor and its subsequent influence on hormone-mediated gene expression.

Androgen Receptor Antagonism: In Silico Docking and In Vitro Assays

Computational and laboratory studies have demonstrated the ability of ATE to act as an antagonist to the androgen receptor (AR). In silico docking models, which predict the binding affinity of a ligand to a receptor, have shown that ATE can fit into the ligand-binding pocket of the AR. nih.govnih.gov This binding prevents the natural ligand, testosterone, from activating the receptor. nih.gov

In vitro assays, which are conducted in a controlled environment outside of a living organism, have confirmed these computational predictions. nih.gov These assays utilize various cell lines and reporter gene systems to measure the extent to which a chemical can inhibit the normal function of the androgen receptor. nih.gov The results consistently indicate that ATE exhibits antagonistic activity towards the AR.

Impact on Hormone Receptor-Mediated Gene Expression in Avian and Mammalian Cell Models

The antagonistic effect of ATE on the androgen receptor has downstream consequences for gene expression. In both avian and mammalian cell models, exposure to ATE has been shown to alter the expression of genes that are regulated by the androgen receptor. This disruption of normal hormone signaling can have a variety of physiological effects, as the androgen receptor plays a crucial role in development and homeostasis.

Neurotoxicological Considerations: Effects on Blood-Brain Barrier Transport Systems

Emerging research suggests that ATE may also possess neurotoxic properties by interfering with the protective mechanisms of the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. dntb.gov.ua

Studies have indicated that certain brominated flame retardants can inhibit the function of P-glycoprotein (P-gp), an important efflux transporter in the BBB. dntb.gov.uamdpi.com P-gp actively pumps a wide variety of xenobiotics out of the brain, and its inhibition can lead to the accumulation of harmful substances. While direct studies on ATE's effect on P-gp are limited, the potential for such interactions is a significant toxicological concern.

In Vivo Toxicological Responses and Bioavailability in Model Organisms

In vivo studies, which are conducted in living organisms, provide a more comprehensive understanding of a chemical's toxicity and bioavailability. Model organisms, such as zebrafish and mice, are often used in these studies to predict potential effects in humans and other wildlife. frontiersin.org

While specific in vivo toxicological data for ATE is not extensively available, studies on related brominated compounds, such as allyl bromide, have been conducted. nih.govnih.gov These studies have investigated a range of endpoints, including carcinogenicity and genetic toxicity. nih.govnih.gov For instance, studies on allyl bromide in genetically modified mice did not find evidence of carcinogenic activity at the tested doses. nih.gov However, it is important to note that the toxicological profile of ATE may differ from that of allyl bromide due to structural differences.

Structure-Activity Relationships in Brominated Ether Toxicity

The toxicity of brominated ethers, including ATE, is closely linked to their chemical structure. nih.gov The number and position of bromine atoms on the phenyl rings, as well as the nature of the ether linkage, all influence the compound's toxicological properties. nih.gov

Quantitative structure-activity relationship (QSAR) models are computational tools used to predict the toxicity of chemicals based on their molecular structure. nih.gov These models have been applied to polybrominated diphenyl ethers (PBDEs), a class of compounds structurally similar to ATE, and have shown that factors such as molecular shape, electronic properties, and the distribution of mass within the molecule are key determinants of toxicity. nih.gov Generally, PBDEs with fewer bromine atoms tend to be more toxic. wikipedia.org The degradation of more heavily brominated ethers can lead to the formation of these more toxic congeners. wikipedia.org

Interactive Data Table: Summary of Key Toxicological Findings for ATE and Related Compounds

CompoundToxicological EffectModel SystemKey Findings
Allyl 2,4,6-tribromophenyl ether (ATE) Androgen Receptor AntagonismIn silico docking, In vitro assaysATE binds to the androgen receptor, acting as an antagonist.
This compound (ATE) Altered Gene ExpressionAvian and Mammalian Cell ModelsATE disrupts hormone receptor-mediated gene expression.
Brominated Flame Retardants (general) NeurotoxicityVariousInhibition of P-glycoprotein at the blood-brain barrier. dntb.gov.uamdpi.com
Allyl Bromide Carcinogenicity/Genetic ToxicityGenetically Modified MiceNo evidence of carcinogenic activity at tested doses. nih.govnih.gov
Polybrominated Diphenyl Ethers (PBDEs) Varying ToxicityQSAR ModelsToxicity is related to the number and position of bromine atoms. nih.govnih.gov

Advanced Analytical Methodologies for Allyl 2,4,6 Tribromophenyl Ether Quantification and Identification

Chromatographic Techniques for ATE Analysis

Chromatographic techniques are fundamental for separating ATE from complex mixtures, enabling its accurate measurement.

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) Applications

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is a powerful tool for the analysis of halogenated flame retardants like ATE in various environmental samples. oup.comcanada.ca This technique combines the excellent separation capabilities of gas chromatography with the high mass accuracy and resolution of HRMS, making it ideal for identifying and quantifying compounds in complex matrices. nih.gov

GC-HRMS can be used to analyze a wide range of emerging halogenated flame retardants, including ATE. researchgate.net The analytical conditions for determining these compounds by GC-HRMS have been established, providing a robust method for their detection. oup.com The use of a high-resolution mass spectrometer allows for precise mass measurements, which is crucial for the positive identification of target compounds. nih.gov

For the analysis of non-BDE (brominated diphenyl ether) halogenated flame retardants, including ATE, specific GC-HRMS conditions have been developed. These include the use of an Agilent Technologies 6890 Plus GC interfaced to a Waters Autospec–Premier HRMS, operating in EI positive mode with an electron energy of 40 eV. oup.com The chromatographic separation is typically carried out on a DB-5HT column. oup.com The system is tuned to a resolution of greater than 10,000 (10% valley definition). oup.com

Table 1: GC-HRMS Conditions for Non-BDE Halogenated Flame Retardant Analysis

Parameter Value
Gas Chromatograph Agilent Technologies 6890 Plus
Mass Spectrometer Waters Autospec–Premier HRMS
Ionization Mode EI Positive
Electron Energy 40 eV
Injection Type Split/splitless
Column DB-5HT (15 m × 0.25 mm × 0.10 µm)
Resolution > 10,000 (10% valley definition)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant)
Oven Program 100°C (hold 1 min), ramp to 210°C at 10.0°C/min, ramp to 310°C at 20°C/min (hold 6 min)

Data from: oup.com

Liquid Chromatography-Mass Spectrometry Approaches

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version, LC-MS/MS, are powerful analytical techniques for identifying and quantifying substances in complex mixtures. youtube.comyoutube.com These methods combine the separation power of liquid chromatography with the precise analytical capabilities of mass spectrometry. youtube.com

In LC-MS, a sample is first passed through a liquid chromatography column, which separates its components. youtube.com These separated components are then directed into a mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio. youtube.com LC-MS is particularly useful for compounds with low volatility that are not suitable for gas chromatography. nih.gov

While specific applications of LC-MS for the direct analysis of ATE are not extensively detailed in the provided search results, the technique's general applicability for halogenated flame retardants is acknowledged. nih.gov The choice between GC and LC often depends on the specific properties of the analyte, such as its volatility and thermal stability. nih.gov For some flame retardants, derivatization is necessary for GC analysis, a step that might be avoided with LC-MS. nih.gov

Sample Preparation and Clean-up Strategies for Environmental and Biological Matrices

Effective sample preparation is a critical step for the accurate analysis of ATE in complex environmental and biological samples. chromatographyonline.comnih.gov The goal is to isolate the target analyte from interfering matrix components. nih.gov

Common extraction techniques for environmental samples include solid-phase extraction (SPE), Soxhlet extraction, and liquid-liquid extraction (LLE). chromatographyonline.com For solid samples, extraction with organic solvents is a common first step. labnews.co.uk Advanced techniques like accelerated solvent extraction and microwave-assisted extraction offer faster and more efficient alternatives to traditional methods. chromatographyonline.com

For the analysis of halogenated flame retardants, including ATE, in environmental samples like sediments, sludge, and biological tissues, a multi-step clean-up procedure is often required. oup.com A common approach involves extraction followed by cleanup using alumina (B75360) columns. oup.com In this method, after sample extraction, the extract is passed through a basic alumina column and eluted with different solvents to separate the analytes from interfering substances. oup.com

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often used for pesticide residue analysis, has also been adapted for halogenated flame retardants. nih.gov This method can involve a dispersive solid-phase extraction (dSPE) step for cleanup. lcms.cz

Table 2: Example of Alumina Column Cleanup Procedure

Step Description
Column Preparation 5 grams of basic alumina in a 6-mm i.d. glass column, pre-washed with 40 mL of hexane.
Sample Loading The sample extract is added to the column.
Elution (Discarded Fractions) 1. 100 mL of hexane. 2. 20 mL of 10% CCl4–hexane.
Elution (Analyte Collection) 120 mL of 20% methanol (B129727) (MeOH)–DCM.
Final Step The collected fraction is concentrated to dryness and transferred for analysis.

Data from: oup.com

Spectroscopic Characterization of ATE and its Transformation Products (e.g., FT-IR, XRD, SEM-EDX in degradation studies)

Various spectroscopic techniques are employed to characterize ATE and its transformation products, particularly in degradation studies. These methods provide valuable information about the chemical structure, elemental composition, and morphology of the compounds.

In studies investigating the mechanochemical degradation of ATE, several characterization techniques are used to analyze the reaction products. nih.govelsevierpure.com These include:

Fourier Transform Infrared Spectroscopy (FT-IR): FT-IR is used to identify the functional groups present in the molecules. The provided search results indicate that FT-IR spectra of ATE are available. nih.gov This technique can be used to monitor the disappearance of characteristic ATE peaks and the appearance of new peaks corresponding to degradation products. nih.govelsevierpure.com

X-ray Diffraction (XRD): XRD is used to analyze the crystalline structure of materials. scirp.org In the context of ATE degradation, XRD can be used to characterize the solid residues and identify any crystalline phases formed during the process. nih.govelsevierpure.com It helps in determining the mineralogy of samples. aapg.org

Scanning Electron Microscopy with Energy-Dispersive X-ray Analysis (SEM-EDX): SEM provides high-resolution images of the surface morphology of a sample. researchgate.net When coupled with EDX, it allows for the determination of the elemental composition of the sample. researchgate.net In degradation studies of ATE, SEM-EDX can be used to visualize changes in the particle shape and size and to analyze the elemental composition of the degradation products, for instance, to confirm the removal of bromine. nih.govelsevierpure.com

Table 3: Spectroscopic Techniques for ATE Characterization

Technique Information Provided Application in ATE Studies
FT-IR Functional groups Identification of ATE and its degradation products. nih.govelsevierpure.com
XRD Crystalline structure, mineralogy Characterization of solid residues from degradation processes. nih.govelsevierpure.comaapg.org

| SEM-EDX | Surface morphology, elemental composition | Visualization of particle morphology and elemental analysis of ATE and its transformation products. nih.govelsevierpure.comresearchgate.net |

Regulatory Science and Risk Assessment Frameworks for Allyl 2,4,6 Tribromophenyl Ether

Global and Regional Regulatory Classifications and Monitoring Initiatives

ATE is classified as a novel BFR and is subject to scrutiny under various regulatory frameworks that address hazardous chemicals. While not always listed by name, it falls into a category of substances that are actively monitored due to their potential for persistence and toxicity.

International Conventions:

Stockholm Convention on Persistent Organic Pollutants (POPs): This global treaty aims to eliminate or restrict the production and use of POPs. While several legacy BFRs like Polybrominated Diphenyl Ethers (PBDEs) and Hexabromocyclododecane (HBCDD) are listed for elimination or restriction, ATE is not currently listed. However, the convention's processes for identifying and evaluating new POPs mean that emerging BFRs like ATE are on the regulatory radar. The continuous addition of new POPs to the convention highlights its evolving nature.

Regional Regulations:

European Union (EU): The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is the primary framework in Europe. Under REACH, substances with properties that are carcinogenic, mutagenic, reprotoxic, or persistent, bioaccumulative, and toxic (PBT) can be identified as Substances of Very High Concern (SVHC). If a substance is placed on the Candidate List of SVHCs, its use in articles above a concentration of 0.1% w/w triggers notification and communication obligations. While some BFRs are on the SVHC list, ATE is not currently among them. There are ongoing discussions and calls from some environmental groups to regulate BFRs as a group, but this approach is contested by industry.

United States: The Toxic Substances Control Act (TSCA) grants the Environmental Protection Agency (EPA) the authority to require reporting, record-keeping, and testing for chemical substances, and to place restrictions on them. The EPA evaluates chemicals like BFRs to determine if they pose an unreasonable risk to health or the environment. The EPA has taken action to restrict several PBT chemicals, including the BFR decabromodiphenyl ether (decaBDE). ATE is designated as a "Priority Chemical" under California's Biomonitoring Program.

Canada: The Chemicals Management Plan (CMP) is Canada's primary initiative for assessing and managing the risks of chemical substances. The government has prohibited or restricted several BFRs found to pose health risks. The CMP includes a work plan to assess numerous organic flame retardants, grouping them by structural similarity to streamline the evaluation process.

Monitoring Initiatives:

ATE has been identified in various environmental monitoring studies. It has been detected in environmental samples as it was used as a flame retardant in products like expandable polystyrene (EPS). It is also known to be a biodegradation product of another BFR, 2,3-Dibrompropyl-2,4,6-tribromophenyl ether (DPTE). National and regional monitoring programs, often as part of broader research on contaminants, contribute scientific data that informs risk assessments and regulatory decisions under frameworks like the CMP in Canada and the Stockholm Convention.

Hazard Assessment and Risk Characterization Methodologies for Emerging Brominated Flame Retardants Including ATE

The evaluation of emerging BFRs like ATE follows a structured, multi-step process to determine potential hazards and characterize risks to humans and the environment. This process is crucial for informing regulatory decisions, especially for newer compounds where data may be scarce.

A typical risk assessment framework involves four main stages:

Hazard Identification: This stage aims to identify the intrinsic adverse effects of a substance. For ATE, this involves analyzing its physicochemical properties and any available toxicological data. Due to a lack of extensive specific data for ATE, regulators often use a "read-across" approach, comparing it to structurally similar BFRs with more well-defined toxicological profiles. Computational methods, or in silico tools, are increasingly used to predict toxicity based on chemical structure and properties. These models can help predict a range of potential hazards, including carcinogenicity, reproductive toxicity, and endocrine disruption.

Dose-Response Assessment: This step quantifies the relationship between the dose of a chemical and the incidence of adverse health effects. It seeks to determine a "safe" level of exposure, often expressed as a No-Observed-Adverse-Effect Level (NOAEL) or a Benchmark Dose (BMD). For emerging BFRs, these values are often derived from laboratory studies on animals or in vitro systems.

Exposure Assessment: This involves estimating the magnitude, frequency, and duration of human and environmental exposure to a chemical. For ATE, this includes measuring its concentration in various media such as indoor dust, air, water, and food. Human biomonitoring, which measures the levels of chemicals in human tissues like blood or breast milk, provides a direct measure of internal exposure.

Risk Characterization: This final step integrates the data from the previous three stages to estimate the likelihood and severity of adverse effects in exposed populations. The risk is often expressed as a Margin of Exposure (MOE) or a Risk Quotient (RQ), which compares the estimated exposure to the established health-based guidance values (e.g., NOAEL).

New Approach Methodologies (NAMs): There is a significant global push to reduce reliance on traditional animal testing. New Approach Methodologies (NAMs) are being developed and integrated into regulatory frameworks. NAMs include a wide range of non-animal methods:

In vitro methods: High-throughput screening assays using cells or tissues to assess biological activity.

In silico models: Computer-based models (e.g., QSARs) that predict a chemical's properties and effects based on its structure.

'Omics' technologies: Genomics, proteomics, and metabolomics, which study the effects of chemicals at a molecular level.

These advanced methods can provide mechanistic insights into a chemical's toxicity, help prioritize chemicals for further testing, and group them for class-based assessments, making the evaluation of emerging contaminants like ATE more efficient and targeted.

Persistence, Bioaccumulation, and Toxicity (PBT) Criteria Evaluation

A critical component of hazard assessment is determining whether a substance meets the criteria for being Persistent, Bioaccumulative, and Toxic (PBT). PBT substances are of high concern because they remain in the environment for long periods, build up in organisms, and can cause harm even at low concentrations. Different jurisdictions, like the EU and the US, have established specific numerical criteria for PBT assessment.

Persistence (P): This property is evaluated based on a chemical's degradation half-life in different environmental compartments like water, soil, and sediment. A substance is considered persistent if its half-life exceeds specific thresholds. For example, under REACH in the EU, a substance is considered persistent (P) if its half-life is > 40 days in freshwater or > 120 days in soil. It is considered very persistent (vP) if the half-life is > 60 days in freshwater or > 180 days in soil.

Bioaccumulation (B): Bioaccumulation potential is assessed by the bioconcentration factor (BCF), which measures the accumulation of a chemical in an organism from water, and the octanol-water partition coefficient (log Kₒw), which indicates a chemical's tendency to partition into fatty tissues.

Bioconcentration Factor (BCF): In the EU, a BCF of > 2,000 L/kg indicates a substance is bioaccumulative (B), while a BCF of > 5,000 L/kg suggests it is very bioaccumulative (vB).

Octanol-Water Partition Coefficient (log Kₒw): This is a key screening parameter. Generally, compounds with a log Kₒw > 4 are considered to have the potential to bioaccumulate. The predicted XLogP3 value for ATE is 4.7, suggesting a potential for bioaccumulation.

Toxicity (T): Toxicity is determined through studies on various organisms. For aquatic life, the chronic no-observed-effect concentration (NOEC) is a key metric. A substance is considered toxic (T) if the long-term NOEC for marine or freshwater organisms is < 0.01 mg/L. Toxicity can also encompass human health effects like carcinogenicity or reproductive toxicity.

For ATE, a complete PBT assessment is hampered by a lack of comprehensive experimental data. However, its chemical structure and properties, such as its predicted log Kₒw, indicate a potential for persistence and bioaccumulation, warranting further investigation and a precautionary approach in its management.

PBT Screening Criteria Comparison (EU REACH vs. US EPA)

PropertyCriteriaEU REACH (PBT)EU REACH (vPvB)US EPA (PBT)
Persistence (P)Half-life (Freshwater)> 40 days> 60 days> 60 days (Water) > 180 days (Soil/Sediment)
Half-life (Marine Water)> 60 days> 60 days
Half-life (Soil/Sediment)> 120 days> 180 days
Bioaccumulation (B)Bioconcentration Factor (BCF)> 2,000 L/kg> 5,000 L/kg> 1,000 L/kg
Log Kₒw (Screening)Generally > 4Generally > 4Generally > 4
Toxicity (T)Chronic NOEC (Aquatic)< 0.01 mg/LNot applicable< 10 mg/L (Fish) < 1 mg/L (Daphnia)

Emerging Research Frontiers and Sustainable Management Strategies for Allyl 2,4,6 Tribromophenyl Ether

Identification of Knowledge Gaps in ATE Environmental and Health Research

Allyl 2,4,6-tribromophenyl (B11824935) ether (ATE) is a brominated flame retardant (BFR) utilized in products like expandable polystyrene to enhance fire resistance. researchgate.netumweltprobenbank.de While its primary function is safety-oriented, its persistence and potential for environmental contamination and adverse health effects have brought it under scientific scrutiny. ATE is also known to be a biodegradation product of another flame retardant, 2,3-Dibrompropyl-2,4,6-tribromophenyl ether (DPTE). umweltprobenbank.de

A significant knowledge gap exists regarding the comprehensive environmental fate and toxicological profile of ATE. nih.gov Although recognized as a potential endocrine disruptor, detailed studies on its specific mechanisms of action are limited. nih.gov The full extent of its toxicokinetics (how the body absorbs, distributes, metabolizes, and excretes the substance) and toxicodynamics (the mechanism of its toxic effects) remains largely unknown. nih.gov Furthermore, there is a lack of extensive research on the environmental prevalence and impact of its structural isomers and degradation products. nih.gov This includes understanding their potential for biomagnification, a process where the concentration of a substance increases in organisms at successively higher levels in a food chain. umweltprobenbank.de

Current research indicates the presence of ATE in various environmental compartments. For instance, it has been detected in seepage water and sediment, highlighting the need for further investigation into its environmental behavior and potential long-term consequences. The following table summarizes some of the key research gaps.

Research AreaIdentified Knowledge Gaps
Environmental Fate - Limited data on long-range transport and atmospheric deposition. - Incomplete understanding of degradation pathways and the formation of toxic byproducts in different environmental matrices. - Lack of comprehensive monitoring data in diverse ecosystems.
Human Health - Insufficient data on chronic exposure effects at low levels. - Limited understanding of the full range of potential endocrine-disrupting effects. - Unknowns regarding the metabolism of ATE in humans and the toxicity of its metabolites.
Ecotoxicology - Scarcity of data on the effects on a wide range of terrestrial and aquatic organisms. - Incomplete understanding of the potential for bioaccumulation and biomagnification in various food webs.

Development of Green Chemistry Principles for Flame Retardant Design: Alternatives to ATE

The growing concerns over the environmental and health impacts of traditional flame retardants like ATE have spurred the application of green chemistry principles to the design of safer alternatives. The twelve principles of green chemistry provide a framework for developing chemicals and processes that are more environmentally benign. sigmaaldrich.com

The focus is on creating flame retardants that are effective in their primary function but also exhibit reduced toxicity, persistence, and bioaccumulation potential. Research is exploring several classes of compounds as potential replacements for halogenated flame retardants.

The following table presents some greener alternatives to traditional solvents used in chemical synthesis, which is a key aspect of green chemistry. While not direct replacements for ATE's function, they represent the shift towards more sustainable chemical practices that can be applied to the synthesis of new flame retardants.

Alternative SolventKey Green Chemistry FeaturesPotential Applications in Synthesis
2-Methyltetrahydrofuran (2-MeTHF) Derived from renewable resources (e.g., corncobs), offers economic and environmental advantages over Tetrahydrofuran. sigmaaldrich.comOrganometallic reactions. sigmaaldrich.com
Cyclopentyl methyl ether (CPME) More stable than THF and 2-MeTHF, resists peroxide formation, and is a hydrophobic ether solvent. sigmaaldrich.comOrganometallic reactions, providing better yields and selectivity. sigmaaldrich.com
Cyrene™ (dihydrolevoglucosenone) A bio-based solvent designed as an alternative to restricted solvents like NMP and DMF. nih.govDipolar aprotic solvent applications. nih.gov

The development of inherently flame-retardant polymers is another key strategy. This involves modifying the polymer backbone itself to be more resistant to fire, eliminating the need for additive flame retardants altogether.

Advanced Remediation and Abatement Technologies for ATE Contamination

Given the presence of ATE in the environment, developing effective remediation and abatement technologies is crucial. Several advanced techniques are being explored to address contamination by brominated flame retardants.

In situ chemical oxidation (ISCO) is a technology that involves injecting chemical oxidants into the contaminated soil and groundwater to destroy pollutants. itrcweb.org Common oxidants used include permanganate, persulfate, and ozone. itrcweb.org Thermal treatment can also be used to enhance the effectiveness of ISCO by activating the persulfate reagents. itrcweb.org

Mechanochemical degradation is a promising non-thermal approach for the debromination of ATE. researchgate.net This process uses mechanical energy, such as ball milling, to induce chemical reactions that break down the ATE molecule. researchgate.net Studies have shown that using a mixture of iron and aluminum oxide can achieve a debromination efficiency of 23%. researchgate.net The efficiency of this process can be influenced by factors such as the type of co-milling reagent, milling time, and revolution speed. researchgate.net

Multiphase extraction (MPE) is a technology that combines groundwater pumping and treatment with soil vapor extraction. itrcweb.org This approach is effective for removing contaminants in various phases but can be more costly and challenging in certain geological formations. itrcweb.org

The table below outlines some of the advanced remediation technologies applicable to ATE contamination.

TechnologyDescriptionAdvantages
In Situ Chemical Oxidation (ISCO) Injection of chemical oxidants to destroy contaminants in place. itrcweb.orgCan be applied to source zones and plumes. itrcweb.org
Mechanochemical Debromination Use of mechanical energy to break down ATE without high temperatures. researchgate.netAvoids the generation of secondary pollutants. researchgate.net
Thermal Treatment Heating the contaminated media to destroy or volatilize contaminants. itrcweb.orgEffective for low-permeability soils and can be combined with other technologies. itrcweb.org
Multiphase Extraction (MPE) Combines groundwater pumping with soil vapor extraction to remove contaminants in different phases. itrcweb.orgCan effectively remove all contaminant phases. itrcweb.org

Predictive Modeling and Quantitative Structure-Activity Relationship (QSAR) Development for ATE Fate and Effects

Predictive modeling and Quantitative Structure-Activity Relationship (QSAR) are powerful computational tools for assessing the potential risks of chemicals like ATE. QSAR models use the chemical structure of a compound to predict its physicochemical properties, environmental fate, and biological activity. mdpi.com

Developing QSAR models for ATE and other brominated flame retardants can help to fill existing data gaps without the need for extensive and costly laboratory testing. researchgate.netnih.gov These models can predict properties such as water solubility, octanol-water partition coefficient (Kow), and potential for bioaccumulation. researchgate.net

The general workflow for developing a QSAR model involves several key steps:

Data Set Collection: Gathering a set of molecules with known activities or properties. researchgate.net

Descriptor Calculation: Calculating molecular descriptors that encode the structural features of the molecules. researchgate.net

Data Set Division: Splitting the data into training and test sets to build and validate the model. researchgate.net

Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build the relationship between descriptors and activity. researchgate.netpharmacophorejournal.com

Model Validation: Assessing the predictive power of the model using the test set and various statistical metrics. mdpi.com

For ATE, QSAR models can be developed to predict its binding affinity to receptors, its potential for endocrine disruption, and its toxicity to various organisms. By comparing the predicted values with experimental data for related compounds, the reliability of these models can be established. researchgate.net The insights gained from QSAR studies can guide the design of safer flame retardants by identifying the structural features that contribute to toxicity.

Q & A

Q. What are the optimal synthetic routes and conditions for producing Allyl 2,4,6-tribromophenyl ether (ATE) with high purity?

ATE is synthesized via bromination of phenol followed by allylation. The bromination step involves reacting phenol with bromine under controlled conditions (e.g., using a catalyst like FeBr₃) to yield 2,4,6-tribromophenol (TBP). Subsequent allylation employs allyl bromide or allyl chloride in a polar aprotic solvent (e.g., acetone or DMF) at 60–80°C for 6–12 hours. Purification via recrystallization (using ethanol/water mixtures) or column chromatography ensures high purity (>98%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing ATE’s structural and physicochemical properties?

  • GC/ECNI-MS : Effective for detecting ATE in environmental matrices using diagnostic ions (e.g., m/z 304.8846, 306.8816) and isotope patterns .
  • NMR (¹H, ¹³C) : Confirms allyl and aromatic proton environments (e.g., ¹H NMR: δ 4.6–5.3 ppm for allyl protons; ¹³C NMR: δ 110–150 ppm for Br-substituted carbons) .
  • Melting Point Analysis : ATE melts at 74–76°C, a key purity indicator .

Q. How does ATE’s solubility in organic solvents influence its application in polymer matrices?

ATE is highly soluble in non-polar solvents (e.g., toluene, THF) but sparingly soluble in water (<0.1 mg/L). This property facilitates its incorporation into hydrophobic polymers (e.g., ABS, polystyrene) as a flame retardant additive .

Advanced Research Questions

Q. What are the primary environmental degradation pathways of ATE, and how do they impact its persistence?

ATE undergoes photolytic and thermal degradation. Under simulated sunlight, debromination occurs, forming 2-bromothis compound (BATE) and 2,3-dibromopropyl-2,4,6-tribromophenyl ether (DPTE) via radical intermediates. Pyrolysis at 300–500°C with Ca(OH)₂ promotes debromination, yielding HBr and less brominated byproducts . Environmental half-lives range from days (photolysis) to months (anaerobic conditions) .

Q. How does ATE interact with biological receptors, such as the androgen receptor (AR), and what are the implications for endocrine disruption?

In vitro assays (e.g., reporter gene assays) show ATE acts as an AR antagonist (IC₅₀ ~5 µM), competing with natural ligands like dihydrotestosterone. Molecular docking studies reveal ATE binds to the AR ligand-binding domain via hydrophobic interactions with residues Leu701 and Trp741, disrupting transcriptional activity .

Q. What methodological challenges arise when quantifying ATE in biological tissues, and how can they be resolved?

Co-elution with lipid matrices and matrix effects in GC/MS can skew quantification. Solutions include:

  • Cleanup : Gel permeation chromatography (GPC) or sulfuric acid treatment to remove lipids .
  • Isotope Dilution : Using ¹³C-labeled ATE as an internal standard to correct recovery rates .

Q. Why do bioaccumulation factors (BAFs) for ATE vary across species, and how can these discrepancies be addressed?

BAFs depend on species-specific metabolism and exposure routes. For example, ATE’s BAF in crucian carp is <5000 L/kg (low bioaccumulation), while in seals, BAFs exceed 10,000 L/kg due to slower hepatic clearance. Standardized testing (e.g., OECD 305 guidelines) and controlled dietary exposure studies can harmonize BAF estimates .

Data Contradiction Analysis

Q. How can conflicting reports on ATE’s thermal stability in polymer matrices be reconciled?

Discrepancies arise from varying polymer compositions and pyrolysis conditions. For instance, ATE in ABS degrades at 300°C, releasing HBr, while in polystyrene, degradation begins at 350°C. Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres clarifies these differences .

Q. What explains the inconsistent detection rates of ATE in environmental vs. biological samples?

ATE is frequently detected in water (100% detection in dissolved phase, 1.3 ng/L) due to its moderate water solubility but less so in biota due to rapid metabolism. For example, harp seals metabolize ATE to BATE and DPTE via hepatic cytochrome P450 enzymes, reducing its tissue accumulation .

Methodological Recommendations

  • Synthesis : Optimize allylation with phase-transfer catalysts (e.g., TBAB) to improve yield .
  • Analysis : Combine GC/ECNI-MS with high-resolution orbitrap MS to resolve co-eluting brominated compounds .
  • Toxicity Testing : Use AR-negative cell lines (e.g., PC-3) as controls to validate receptor-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.